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molecular formula C8H4BrF3O2 B1265428 2-Bromo-4-(trifluoromethyl)benzoic acid CAS No. 328-89-2

2-Bromo-4-(trifluoromethyl)benzoic acid

Cat. No. B1265428
M. Wt: 269.01 g/mol
InChI Key: SINIIFNWZPCJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514719

Procedure details

205 g (1 mol) of 4-(trifluoromethyl)anthranilic acid, 600 ml of glacial acetic acid and 400 ml of 47% hydrobromic acid are introduced successively into a three-liter round-bottomed flask. After dissolution, the reaction mixture is cooled to -10° C., diluted with 400 ml of water and then treated dropwise with a solution of 69 g (1 mol) of sodium nitrite in 200 ml of water while maintaining the temperature below 0° C. When the addition is finished, the reaction mixture is stirred at 0° C. for 2 hours. This solution is run in dropwise into a six-liter reactor containing 143.5 g (1 mol) of cuprous bromide in 500 ml of 47% hydrobromic acid maintained at 60° C. When the addition is finished, the reaction mixture is stirred at 60° C. for one hour, cooled to room temperature and then poured into two liters of ice-cold water. The precipitate which forms is filtered on sintered glass, washed with water and then dried under a stream of air. There is thus obtained 216 g (yield: 80%) of 2-bromo-4-(trifluoromethyl)benzoic acid in the form of a solid melting at 118.5° C.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
143.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5](N)[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8].C(O)(=O)C.N([O-])=O.[Na+].[BrH:23]>O>[Br:23][C:5]1[CH:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
205 g
Type
reactant
Smiles
FC(C=1C=C(C(C(=O)O)=CC1)N)(F)F
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous bromide
Quantity
143.5 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
Br
Step Four
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 60° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate which forms is filtered on sintered glass
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a stream of air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 216 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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